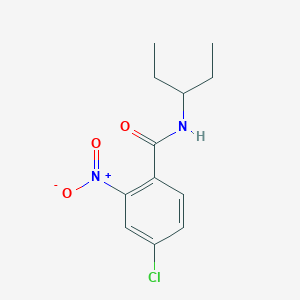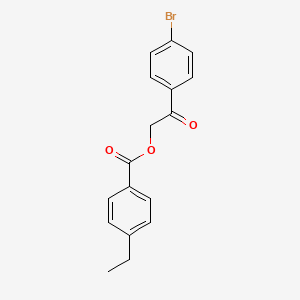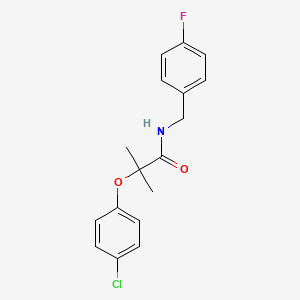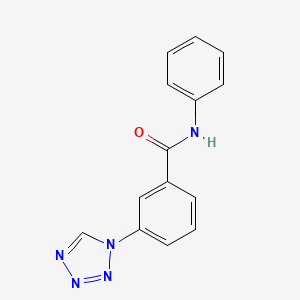
4-chloro-N-(1-ethylpropyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1-ethylpropyl)-2-nitrobenzamide (also known as AEBSF) is a chemical compound that belongs to the class of serine protease inhibitors. It has been widely used in scientific research for its ability to inhibit serine proteases, which are enzymes that play important roles in various physiological and pathological processes.
作用機序
AEBSF acts as a serine protease inhibitor by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from catalyzing its substrate. AEBSF is also known to inhibit the autoproteolysis of some serine proteases, which is a self-cleavage process that regulates the activity of the enzyme.
Biochemical and physiological effects:
AEBSF has been shown to have various biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting the activity of thrombin, a serine protease that plays a key role in the blood clotting cascade. AEBSF has also been shown to inhibit the release of inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. In cancer research, AEBSF has been used to study the roles of serine proteases in tumor growth and metastasis.
実験室実験の利点と制限
AEBSF has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, which makes it a valuable tool for studying the roles of these enzymes in various biological processes. AEBSF is also stable and easy to handle, which makes it suitable for long-term storage and use in experiments. However, AEBSF has some limitations as well. It is an irreversible inhibitor, which means that it cannot be removed from the enzyme once it has bound to the active site. This can make it difficult to study the recovery of enzyme activity after inhibition. AEBSF can also inhibit other enzymes that have a similar active site to serine proteases, which can lead to off-target effects.
将来の方向性
AEBSF has several potential future directions for scientific research. One direction is to study the roles of serine proteases in various diseases such as cancer, inflammation, and neurodegenerative disorders. AEBSF can be used to identify novel targets for drug development and to study the mechanisms of disease progression. Another direction is to develop new serine protease inhibitors that are more potent and selective than AEBSF. This can lead to the development of new drugs for the treatment of various diseases. Finally, AEBSF can be used to study the structure and function of serine proteases and to develop new tools for protein engineering and biotechnology.
合成法
AEBSF can be synthesized by reacting 4-chloro-2-nitrobenzoyl chloride with 1-ethylpropylamine in the presence of a base such as triethylamine. The reaction yields a yellow crystalline solid that can be purified by recrystallization.
科学的研究の応用
AEBSF has been widely used in scientific research as a serine protease inhibitor. It has been shown to inhibit various serine proteases such as trypsin, chymotrypsin, and thrombin. AEBSF has been used to study the roles of serine proteases in various physiological and pathological processes such as blood coagulation, inflammation, and cancer.
特性
IUPAC Name |
4-chloro-2-nitro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-9(4-2)14-12(16)10-6-5-8(13)7-11(10)15(17)18/h5-7,9H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYALZYEOHJWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-nitro-N-(pentan-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5720860.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)



![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)

![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)

![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
